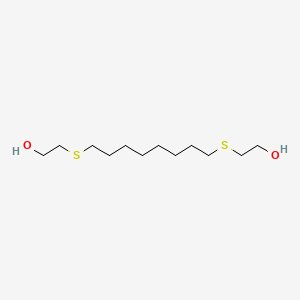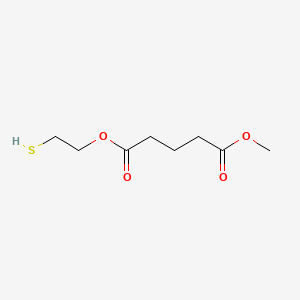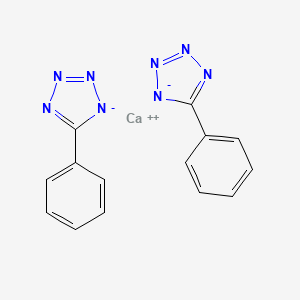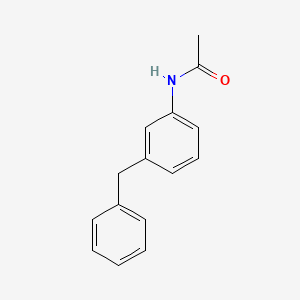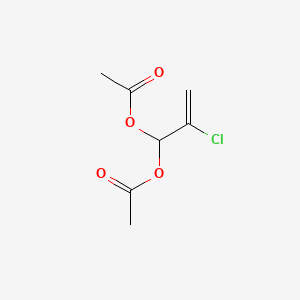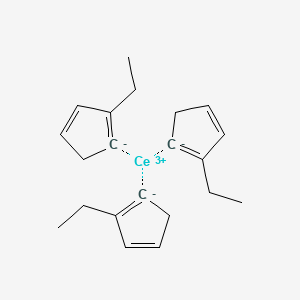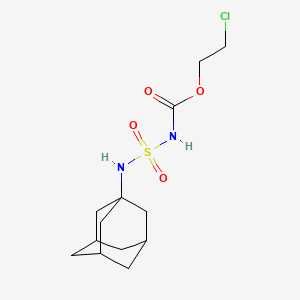
1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is a chemical compound with the molecular formula C8-H11-F-N2.C2-H2-O4 and a molecular weight of 244.25 g/mol . This compound is known for its unique structure, which includes a fluorinated benzyl group and a hydrazine moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate typically involves the reaction of p-fluoro-alpha-methylbenzyl hydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve steps such as:
- Dissolving p-fluoro-alpha-methylbenzyl hydrazine in a suitable solvent.
- Adding oxalic acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include additional purification steps such as chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include hydrazine derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorinated benzyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanol: A related compound with a similar fluorinated benzyl group but different functional groups.
4-Fluoro-alpha-methylbenzyl alcohol: Another similar compound with a hydroxyl group instead of a hydrazine moiety.
Uniqueness: 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is unique due to its combination of a fluorinated benzyl group and a hydrazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The presence of the oxalate salt further enhances its solubility and stability .
Properties
CAS No. |
75333-12-9 |
|---|---|
Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)ethylamino]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C8H11FN2.C2H2O4/c1-6(11-10)7-2-4-8(9)5-3-7;3-1(4)2(5)6/h2-6,11H,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
DOXROCGGAXVSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N[NH3+].C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



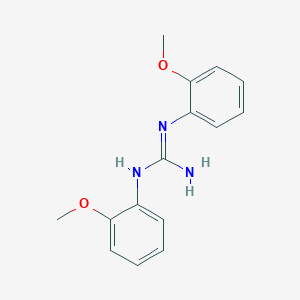
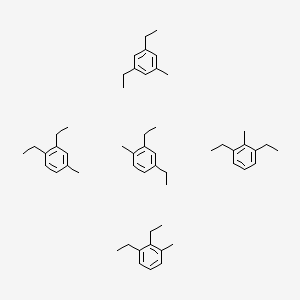
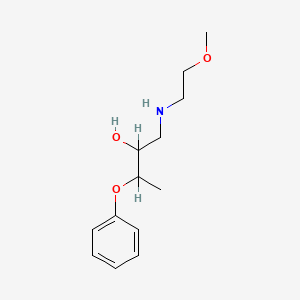
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
